molecular formula C13H19N3O2 B1299435 N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide CAS No. 436090-49-2

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide

Cat. No.: B1299435
CAS No.: 436090-49-2
M. Wt: 249.31 g/mol
InChI Key: YGLQQANJEBEQSF-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide is a synthetic organic compound with the molecular formula C13H19N3O2 It is characterized by the presence of an amino group, a methoxy group, and a pyrrolidine ring attached to an acetamide moiety

Scientific Research Applications

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Safety and Hazards

The safety information available indicates that “N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide” may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and pyrrolidine.

    Amidation Reaction: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an acyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with pyrrolidine to form the desired acetamide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors to control temperature and pressure precisely.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-(5-Amino-2-methoxy-phenyl)-2-morpholin-1-yl-acetamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-12-5-4-10(14)8-11(12)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLQQANJEBEQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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